molecular formula C7H15NO4S B8482067 Ethyl 4-[(methylsulfonyl)amino]butanoate CAS No. 223461-85-6

Ethyl 4-[(methylsulfonyl)amino]butanoate

Cat. No.: B8482067
CAS No.: 223461-85-6
M. Wt: 209.27 g/mol
InChI Key: JKFRFFRBMHGFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(methylsulfonyl)amino]butanoate is a synthetic organic compound characterized by a butanoate ester backbone substituted with a methylsulfonylamino group at the fourth carbon.

Properties

CAS No.

223461-85-6

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

ethyl 4-(methanesulfonamido)butanoate

InChI

InChI=1S/C7H15NO4S/c1-3-12-7(9)5-4-6-8-13(2,10)11/h8H,3-6H2,1-2H3

InChI Key

JKFRFFRBMHGFDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-[(methylsulfonyl)amino]butanoate and related compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Synthesis Highlights Key Properties/Applications
This compound Not provided C₇H₁₅NO₄S –SO₂CH₃ (sulfonamide), –COOEt (ester) Likely involves sulfonylation of amino precursor (analogous to ). Potential pharmaceutical intermediate; high polarity due to sulfonyl group.
Ethyl 4-[ethyl(phenyl)amino]butanoate 2059944-97-5 C₁₄H₂₁NO₂ –N(Et)Ph (tertiary amine), –COOEt Alkylation of ethyl 4-aminobutanoate with ethyl phenylamine derivatives. Intermediate in agrochemicals; moderate lipophilicity.
Ethyl 2-amino-4-hydroxybutanoate 764724-38-1 C₆H₁₃NO₃ –NH₂ (primary amine), –OH (hydroxyl) Hydrolysis or enzymatic modification of ester precursors. Used in peptide synthesis; hydrophilic.
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Not provided C₂₁H₂₁N₂O₃ –CN (cyano), –NHAryl, –COOEt Multi-step coupling of aryl aldehydes and amines . Anticancer research; planar aromatic structure enhances DNA intercalation.
Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate 33280-93-2 C₉H₁₇NO₃S –SAc (thioether), –NHAc (amide) Acetylation of amino-thioether intermediates. Prodrug candidate; sulfur enhances metabolic stability.

Key Comparative Insights:

Functional Group Impact: The sulfonamide group in this compound confers higher polarity and acidity (pKa ~1–2) compared to tertiary amines (e.g., Ethyl 4-[ethyl(phenyl)amino]butanoate, pKa ~8–10) or thioethers (e.g., Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate) . Electron-withdrawing groups (–SO₂CH₃, –CN) in analogs like and the target compound increase electrophilicity, making them reactive in nucleophilic substitution or condensation reactions.

Synthetic Complexity :

  • Sulfonamide synthesis typically requires sulfonyl chloride intermediates reacting with amines under basic conditions, as seen in benzimidazole derivatives . This contrasts with simpler alkylation or acetylation steps for amine- or thioether-containing analogs .

In contrast, aryl-substituted analogs (e.g., ) are explored for targeted cancer therapies due to aromatic interactions with biomolecules.

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